2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide is a complex organic compound that features an indole moiety, a sulfonylurea group, and a substituted phenyl ring. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including protein kinases and enzymes, modulating their activity. The sulfonylurea group can interact with ion channels, particularly potassium channels, influencing cellular processes such as insulin secretion .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for various biologically active molecules.
Indole-3-acetic acid: A plant hormone with significant biological activity.
Sulfonylurea derivatives: A class of compounds known for their antidiabetic properties.
Uniqueness: 2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide is unique due to its combined structural features of an indole moiety and a sulfonylurea group, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12-6-8-14(9-7-12)27(25,26)22-18(24)21-20-17(23)10-13-11-19-16-5-3-2-4-15(13)16/h2-9,11,19H,10H2,1H3,(H,20,23)(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMRQSUBQMYQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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